molecular formula C9H6F3NO2 B1324911 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile CAS No. 952182-87-5

2-[4-(Trifluoromethoxy)phenoxy]acetonitrile

Cat. No.: B1324911
CAS No.: 952182-87-5
M. Wt: 217.14 g/mol
InChI Key: XTQXYXSBPWLFPL-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethoxy)phenoxy]acetonitrile is an organic compound with the molecular formula C9H6F3NO2 and a molecular weight of 217.15 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a phenoxy ring, which is further connected to an acetonitrile group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile typically involves the reaction of 4-(trifluoromethoxy)phenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-[4-(Trifluoromethoxy)phenoxy]acetonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[4-(Trifluoromethoxy)phenoxy]acetonitrile is utilized in various scientific research fields, including:

    Chemistry: :

Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenoxy]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)15-8-3-1-7(2-4-8)14-6-5-13/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQXYXSBPWLFPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC#N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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